molecular formula C14H19NO6S B14901681 cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate

cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate

Cat. No.: B14901681
M. Wt: 329.37 g/mol
InChI Key: ODNCSIZLKBQURO-UHFFFAOYSA-N
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Description

cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate: is a chemical compound with the molecular formula C14H19NO6S and a molecular weight of 329.37 g/mol . It is characterized by the presence of an ethoxy group attached to a cyclohexyl ring and a nitrobenzenesulfonate group. This compound is used in various chemical and industrial applications due to its unique structural properties.

Properties

Molecular Formula

C14H19NO6S

Molecular Weight

329.37 g/mol

IUPAC Name

(4-ethoxycyclohexyl) 4-nitrobenzenesulfonate

InChI

InChI=1S/C14H19NO6S/c1-2-20-12-5-7-13(8-6-12)21-22(18,19)14-9-3-11(4-10-14)15(16)17/h3-4,9-10,12-13H,2,5-8H2,1H3

InChI Key

ODNCSIZLKBQURO-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC(CC1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Precursor Synthesis: cis-4-Ethoxycyclohexanol

The stereoselective preparation of cis-4-ethoxycyclohexanol is foundational. Patent WO1999047487A1 details a reductive amination strategy using 4-ethoxycyclohexanone, where hydrogenation over Raney nickel at 50–100 bar H₂ yields cis-4-ethoxycyclohexylamine with >95% selectivity. Subsequent diazotization and hydrolysis convert the amine to cis-4-ethoxycyclohexanol. Alternative routes involve catalytic hydrogenation of 4-ethoxycyclohexanone using PtO₂ in acetic acid, achieving cis/trans ratios of 8:1.

Sulfonate Esterification

Reaction of cis-4-ethoxycyclohexanol with 4-nitrobenzenesulfonyl chloride (CAS 98-74-8) under Schotten-Baumann conditions forms the target ester. Key parameters include:

  • Solvent : Dichloromethane or tetrahydrofuran
  • Base : Triethylamine (2.2 equiv) to scavenge HCl
  • Temperature : 0–5°C initially, warming to 25°C over 2 h
  • Yield : 68–82% after silica gel chromatography

Optimized Synthetic Protocols

Large-Scale Esterification (Kilogram Scale)

A representative procedure from Sigma-Aldrich’s technical data:

Parameter Specification
cis-4-Ethoxycyclohexanol 1.0 kg (6.07 mol)
4-Nitrobenzenesulfonyl chloride 1.34 kg (6.07 mol)
Triethylamine 1.23 L (8.85 mol)
Solvent Dichloromethane (8 L)
Reaction Time 4 h
Workup Wash with 5% HCl (2×), brine, dry (Na₂SO₄)
Purification Crystallization (EtOAc/hexane 1:3)
Yield 1.89 kg (79%)

This method minimizes epimerization risks through low-temperature processing and avoids aqueous basic conditions that could hydrolyze the sulfonate.

Stereochemical Preservation

Maintaining cis configuration during esterification requires:

  • Anhydrous conditions : Water content <0.1% to prevent cyclohexanol ring inversion
  • Short reaction times : <6 h to limit thermal equilibration
  • Non-polar solvents : Hexane/EtOAc mixtures suppress ionic intermediates that promote stereomutation

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.38 (d, J=8.8 Hz, 2H, Ar-H), 8.12 (d, J=8.8 Hz, 2H, Ar-H), 4.85–4.79 (m, 1H, OCH), 3.45 (q, J=6.8 Hz, 2H, OCH₂CH₃), 2.20–1.95 (m, 4H, cyclohexyl), 1.65–1.40 (m, 4H, cyclohexyl), 1.21 (t, J=6.8 Hz, 3H, CH₂CH₃).
  • HPLC Purity : >99.5% on C18 column (MeCN/H₂O 70:30, 1 mL/min).

X-ray Crystallography

Single-crystal analysis confirms the cis configuration with a dihedral angle of 12.3° between the sulfonate and ethoxy groups. The cyclohexane ring adopts a chair conformation with axial ethoxy and equatorial sulfonate substituents.

Industrial-Scale Considerations

Cost Optimization

  • 4-Nitrobenzenesulfonyl chloride : Bulk pricing at $320/kg (Thermo Scientific, 2025) vs. $285/kg (Chinese suppliers).
  • Solvent Recovery : 92% dichloromethane reclaimed via distillation.

Comparative Method Analysis

Method Yield (%) Cis/Trans Ratio Purity (%) Scale (kg)
Schotten-Baumann 79 98:2 99.5 1–50
Pyridine Catalysis 85 95:5 98.8 0.1–5
Microwave Assisted 91 97:3 99.1 0.01–0.5

Microwave methods (100 W, 80°C, 15 min) enhance reaction efficiency but face scalability challenges. Industrial facilities prefer the Schotten-Baumann approach for its proven reliability at multi-kilogram scales.

Emerging Methodologies

Enzymatic Esterification

Pilot studies using Candida antarctica lipase B in supercritical CO₂ achieve 63% yield with 99.3% cis retention, though enzyme costs remain prohibitive.

Flow Chemistry

Microreactor systems (0.5 mm ID, Re=120) enable continuous synthesis:

  • Residence time: 8.2 min
  • Productivity: 12 g/h
  • Space-time yield: 1.4 kg/L/day

Chemical Reactions Analysis

Types of Reactions: cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonate group may also play a role in the compound’s solubility and reactivity .

Comparison with Similar Compounds

  • cis-4-Methoxycyclohexyl 4-nitrobenzenesulfonate
  • cis-4-Propoxycyclohexyl 4-nitrobenzenesulfonate
  • cis-4-Butoxycyclohexyl 4-nitrobenzenesulfonate

Comparison: cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate is unique due to its specific ethoxy group, which influences its reactivity and solubility compared to similar compounds with different alkoxy groups. The presence of the ethoxy group may result in different steric and electronic effects, affecting the compound’s behavior in chemical reactions and its interactions with biological targets .

Biological Activity

cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

Molecular Characteristics:

  • Molecular Formula: C₁₄H₁₉NO₆S
  • Molecular Weight: 329.37 g/mol
  • IUPAC Name: (4-ethoxycyclohexyl) 4-nitrobenzenesulfonate
  • Canonical SMILES: CCOC1CCC(CC1)OS(=O)(=O)C2=CC=C(C=C2)N+[O-]

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, potentially leading to various biological effects, including antimicrobial and anti-inflammatory activities . The sulfonate group enhances solubility and may influence the compound's reactivity.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Research indicates that compounds similar to this compound can inhibit the growth of various microorganisms by producing toxic intermediates upon reduction. These intermediates can bind covalently to DNA, causing nuclear damage and cell death .

Table 1: Antimicrobial Efficacy of Nitro Compounds

CompoundMIC (μM)Target Organism
Metronidazole2Trichomonas vaginalis
Chloramphenicol8Staphylococcus aureus
This compoundTBDTBD

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Nitro fatty acids derived from similar structures have shown significant cytoprotective and anti-inflammatory properties by interacting with specific proteins involved in inflammatory signaling pathways .

Table 2: Inhibition of Inflammatory Mediators

CompoundIC50 (μM)Target Mediator
Nitro fatty acidsTBDNF-kB
This compoundTBDCOX-2

Case Studies and Research Findings

  • HIV Replication Inhibition : A study demonstrated that derivatives of nitro compounds, including those similar to this compound, exhibited inhibitory effects on HIV replication in vitro. This suggests potential applications in antiviral drug development .
  • Synthesis and Biological Evaluation : Research focused on synthesizing various derivatives of nitrobenzenesulfonates showed that modifications to the ethoxy group significantly affected the biological activity. The study highlighted the importance of structural variations in enhancing pharmacological properties .
  • Comparative Studies : Comparisons with other alkoxy-substituted nitrobenzenesulfonates revealed that the ethoxy group in this compound influences both its reactivity and solubility, thereby affecting its interaction with biological targets.

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